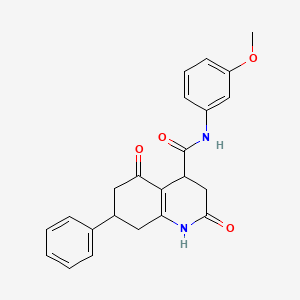
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK . The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Applications De Recherche Scientifique
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-proliferative activity and interactions with DNA and proteins.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with biological molecules, such as DNA and proteins, are of interest for understanding its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone: This compound has a similar structure and is studied for its anti-proliferative activity.
N-(4-hydroxy-3-methoxyphenyl)acetamide: Another compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C23H22N2O4 |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H22N2O4/c1-29-17-9-5-8-16(12-17)24-23(28)18-13-21(27)25-19-10-15(11-20(26)22(18)19)14-6-3-2-4-7-14/h2-9,12,15,18H,10-11,13H2,1H3,(H,24,28)(H,25,27) |
Clé InChI |
FQPKTZWQTAJCCH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


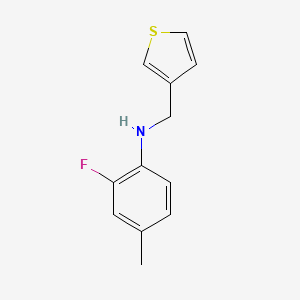
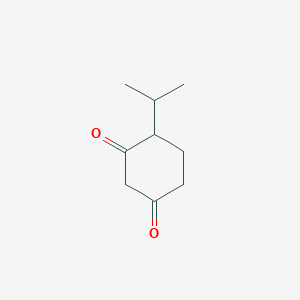


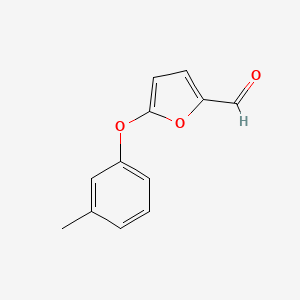
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycine](/img/structure/B15096541.png)
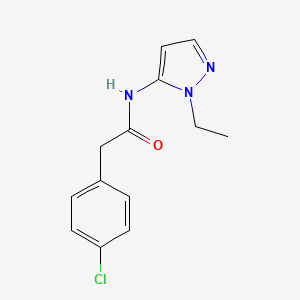
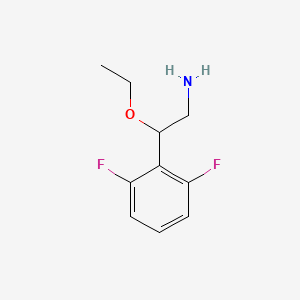
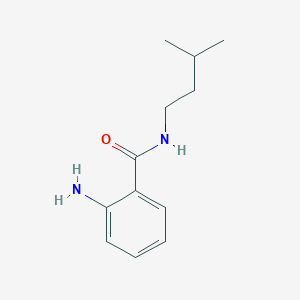
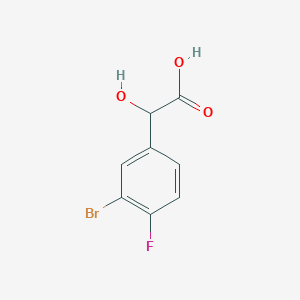
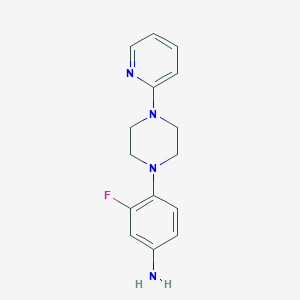
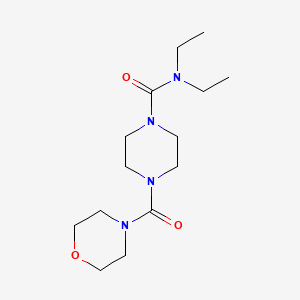
![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)
![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)
